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Compound of Interest

Compound Name:
1-Methyltetrahydropyrimidin-

2(1H)-one

Cat. No.: B050769 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Methyltetrahydropyrimidin-2(1H)-one (CAS No. 10166-54-8). Due to the limited availability of

published experimental spectra for this specific compound, this guide presents a combination

of predicted data based on its chemical structure, data from closely related analogs, and

detailed, generalized experimental protocols for acquiring such data.

Data Presentation
The following tables summarize the predicted and analogous spectroscopic data for 1-
Methyltetrahydropyrimidin-2(1H)-one.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.2 - 3.4 Triplet 2H -CH₂-N(CH₃)-

~2.8 - 3.0 Singlet 3H -N-CH₃

~2.5 - 2.7 Triplet 2H -CH₂-C=O

~1.8 - 2.0 Quintet 2H -CH₂-CH₂-CH₂-

Note: Predicted values are based on standard chemical shift tables and analysis of similar

structures. Actual experimental values may vary depending on the solvent and other

experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm) Carbon Type Assignment

~155 - 157 C=O Carbonyl Carbon

~48 - 52 CH₂ -CH₂-N(CH₃)-

~35 - 39 CH₃ -N-CH₃

~30 - 34 CH₂ -CH₂-C=O

~18 - 22 CH₂ -CH₂-CH₂-CH₂-

Note: Predicted values are based on standard chemical shift tables and analysis of similar

structures.

Table 3: Predicted Infrared (IR) Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

~2950 - 2850 Strong C-H Stretch (Aliphatic)

~1650 - 1630 Strong C=O Stretch (Amide)

~1460 Medium CH₂ Bend

~1250 - 1020 Medium C-N Stretch

Note: Predicted values are based on characteristic infrared absorption frequencies for the

functional groups present in the molecule.

Table 4: Mass Spectrometry (MS) Data for an Analogous
Compound
The following data is for the unsaturated analog, 1-Methyl-2(1H)-pyrimidinone (CAS 3739-81-

9), as experimental data for the target compound is not readily available.[1][2]

m/z Relative Intensity Possible Fragment

110 100% [M]⁺ (Molecular Ion)

82 ~50% [M - CO]⁺

67 ~40% [M - HNCO]⁺

54 ~60% [C₃H₄N]⁺

42 ~80% [C₂H₄N]⁺

Note: The fragmentation pattern of 1-Methyltetrahydropyrimidin-2(1H)-one is expected to

differ due to the saturated ring structure.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters may require optimization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of purified 1-Methyltetrahydropyrimidin-2(1H)-one
in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for referencing the chemical shifts (0 ppm).

Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR

spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the

relative number of protons.

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method): If the sample is a solid, dissolve a small amount in a

volatile solvent (e.g., methylene chloride or acetone).[3]

Deposition: Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the

solvent to evaporate, leaving a thin film of the compound.[3]

Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and

acquire the spectrum.

Data Analysis: Identify the characteristic absorption bands and their corresponding functional

groups.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a

common method for small organic molecules.
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Mass Analysis: The ionized molecules and their fragments are separated based on their

mass-to-charge (m/z) ratio by a mass analyzer.

Detection: A detector records the abundance of each ion at a specific m/z value, generating

a mass spectrum.

Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of an

organic compound.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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